2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide
Description
2-(2-Methoxyphenyl)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methyl group attached to another phenyl ring
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)17-16(18)11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUFOKSGDSXQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methoxybenzoyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(2-methylphenyl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(2-methylphenyl)ethanol.
Substitution: Formation of 2-(2-halophenyl)-N-(2-methylphenyl)acetamide.
Scientific Research Applications
2-(2-Methoxyphenyl)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and pain perception.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.
2-(2-Hydroxyphenyl)-N-(2-methylphenyl)acetamide: Has a hydroxyl group instead of a methoxy group.
2-(2-Methoxyphenyl)-N-(2-chlorophenyl)acetamide: Has a chlorine atom instead of a methyl group.
Uniqueness
2-(2-Methoxyphenyl)-N-(2-methylphenyl)acetamide is unique due to the presence of both a methoxy group and a methyl group on the phenyl rings. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
